2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure, which may confer specific biological activities and applications not found in other thiazole derivatives .
Properties
CAS No. |
62480-84-6 |
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Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(N-methylanilino)-5-(1-phenylethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H16N2OS/c1-13(14-9-5-3-6-10-14)16-17(21)19-18(22-16)20(2)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
DFVKNKKAQKDRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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